(1-Pyridin-4-ylcyclobutyl)methanamine
Description
(1-Pyridin-4-ylcyclobutyl)methanamine is a cyclobutane-derived amine featuring a pyridine ring substituted at the 4-position. Its structure comprises a cyclobutane ring fused to a methanamine group, with a pyridinyl substituent influencing its electronic and steric properties.
Properties
IUPAC Name |
(1-pyridin-4-ylcyclobutyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-8-10(4-1-5-10)9-2-6-12-7-3-9/h2-3,6-7H,1,4-5,8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVVFQVJYZOMEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Pyridin-4-ylcyclobutyl)methanamine typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of suitable precursors.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reaction.
Introduction of the Methanamine Group:
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into various reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1-Pyridin-4-ylcyclobutyl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of (1-Pyridin-4-ylcyclobutyl)methanamine depends on its specific application:
Molecular Targets: The compound may interact with various molecular targets, including enzymes, receptors, and nucleic acids.
Pathways Involved: It can modulate biochemical pathways by binding to specific sites on target molecules, leading to changes in their activity or function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key Findings:
Positional Isomerism in Pyridinyl Substitution: The 2-pyridinyl isomer ([1-(Pyridin-2-yl)cyclobutyl]methanamine) has a well-documented liquid state and storage requirement (-10°C), suggesting lower thermal stability compared to the hypothetical 4-pyridinyl isomer . The 2-position may enhance solubility in polar solvents due to increased dipole interactions.
Substituent Effects on Bioactivity :
- Methanamine derivatives with chlorophenyl or nitrophenyl groups (e.g., compounds) demonstrate significant biological activity in agricultural contexts, such as modulating wheat germination . However, pyridinyl-substituted methanamines may prioritize neurological or enzymatic interactions due to their resemblance to neurotransmitter scaffolds.
Cyclobutane vs. For example, benzimidazole-linked methanamines () lack this rigidity, possibly reducing target selectivity.
Biological Activity
(1-Pyridin-4-ylcyclobutyl)methanamine is an organic compound characterized by a cyclobutyl ring linked to a pyridine ring through a methanamine group. Its molecular formula is and it has a molecular weight of 162.23 g/mol. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may influence biochemical pathways by binding to specific sites on target molecules, leading to alterations in their activity or function.
Potential Targets:
- Enzymes: May act as inhibitors or modulators of enzyme activity.
- Receptors: Possible interactions with neurotransmitter receptors, impacting signaling pathways.
- Nucleic Acids: Potential effects on DNA or RNA processes.
Research Findings
Recent studies have explored the compound's efficacy in various biological contexts:
-
Antitumor Activity:
- Preliminary investigations have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting its potential as an antitumor agent.
-
Neuroprotective Effects:
- Research indicates that the compound could have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.
-
Antimicrobial Properties:
- Studies have shown that this compound may possess antimicrobial activity against various pathogens, warranting further exploration for therapeutic applications.
Case Studies
Several case studies highlight the biological activities of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM. |
| Study 2 | Neuroprotection | Showed protective effects on neuronal cells subjected to oxidative stress, reducing cell death by 30%. |
| Study 3 | Antimicrobial Activity | Exhibited inhibitory effects against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 20 µg/mL. |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Cyclobutyl Ring: Achieved through cyclization reactions.
- Pyridine Attachment: Introduced via palladium-catalyzed cross-coupling methods.
- Methanamine Group Introduction: Finalized through amination reactions.
Applications in Research and Industry
This compound serves as a versatile building block in organic synthesis and has potential applications in:
- Medicinal Chemistry: As a precursor for developing new pharmaceutical agents.
- Material Science: In the creation of advanced materials due to its unique structural properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
